molecular formula C11H10ClFO2 B13628036 1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione

1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione

Katalognummer: B13628036
Molekulargewicht: 228.65 g/mol
InChI-Schlüssel: PGQNFSVMIOPWSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a pentane-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Bromo-4-fluorophenyl)pentane-1,3-dione: This compound is similar in structure but has a bromo substituent instead of chloro.

    1-(2-Chloro-4-methylphenyl)pentane-1,3-dione: This compound has a methyl group instead of fluoro.

Uniqueness

1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione is unique due to the specific combination of chloro and fluoro substituents, which can impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C11H10ClFO2

Molekulargewicht

228.65 g/mol

IUPAC-Name

1-(2-chloro-4-fluorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H10ClFO2/c1-2-8(14)6-11(15)9-4-3-7(13)5-10(9)12/h3-5H,2,6H2,1H3

InChI-Schlüssel

PGQNFSVMIOPWSI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.